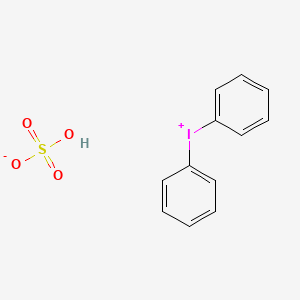

Diphenyliodonium hydrogen sulfate

CAS No.: 49723-69-5

Cat. No.: VC14333803

Molecular Formula: C12H11IO4S

Molecular Weight: 378.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 49723-69-5 |

|---|---|

| Molecular Formula | C12H11IO4S |

| Molecular Weight | 378.18 g/mol |

| IUPAC Name | diphenyliodanium;hydrogen sulfate |

| Standard InChI | InChI=1S/C12H10I.H2O4S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5(2,3)4/h1-10H;(H2,1,2,3,4)/q+1;/p-1 |

| Standard InChI Key | BCQKUSCWNFMCKI-UHFFFAOYSA-M |

| Canonical SMILES | C1=CC=C(C=C1)[I+]C2=CC=CC=C2.OS(=O)(=O)[O-] |

Introduction

Structural and Chemical Properties

Molecular Characterization

Diphenyliodonium hydrogen sulfate belongs to the class of diaryliodonium salts, featuring a central iodine atom bonded to two phenyl groups and a hydrogen sulfate counterion. Its molecular formula is C₁₂H₁₁IO₄S, with a molecular weight of 378.18 g/mol . The IUPAC name, diphenyliodanium hydrogen sulfate, reflects its ionic structure, consisting of a diphenyliodonium cation (C₁₂H₁₀I⁺) and a hydrogen sulfate anion (HSO₄⁻) .

The compound’s structural integrity is confirmed by its Canonical SMILES representation:

C1=CC=C(C=C1)[I+]C2=CC=CC=C2.OS(=O)(=O)[O-] .

This notation highlights the two phenyl rings attached to the iodonium center and the hydrogen sulfate group’s tetrahedral geometry.

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| CAS Number | 49723-69-5 | |

| Molecular Formula | C₁₂H₁₁IO₄S | |

| Molecular Weight | 378.18 g/mol | |

| IUPAC Name | Diphenyliodanium hydrogen sulfate | |

| Standard InChI Key | BCQKUSCWNFMCKI-UHFFFAOYSA-M |

Applications in Scientific Research

Radiation Detection and Dosimetry

Diphenyliodonium hydrogen sulfate exhibits exceptional utility in radiation-induced chain reactions. When dissolved in 2-propanol and exposed to γ-irradiation, it generates protonic acids (H⁺) with high yields, enabling the development of sensitive chemical dosimeters. This property stems from the compound’s ability to stabilize charge separation during radiolysis, facilitating precise measurement of ionizing radiation doses.

Photopolymerization

As a photoinitiator, diphenyliodonium hydrogen sulfate plays a critical role in cationic polymerization processes. Upon exposure to ultraviolet (UV) light, the iodonium cation undergoes homolytic cleavage, producing phenyl radicals and iodine-centered species that initiate polymerization of epoxides and vinyl ethers. This application is vital in coatings, adhesives, and photoresists, where controlled curing under light is essential.

Biochemical Studies

Research on undifferentiated HL-60 cells revealed that diphenyliodonium compounds, including the hydrogen sulfate derivative, induce apoptosis via mitochondrial superoxide production . At concentrations ≥10 μM, these compounds inhibit mitochondrial complex I (NADH reductase), disrupting electron transport and increasing superoxide (O₂⁻) levels. This oxidative stress triggers DNA fragmentation, a hallmark of apoptotic pathways .

Mechanism of Apoptosis Induction:

-

Inhibition of Complex I: Disruption of electron transport chain (ETC) at NADH reductase .

-

Superoxide Accumulation: Elevated O₂⁻ levels overwhelm cellular antioxidant defenses .

-

DNA Fragmentation: Caspase activation and nucleases mediate chromosomal breakdown .

Comparative Analysis with Related Compounds

Diphenyliodonium Chloride

Diphenyliodonium chloride (CAS 1483-72-3), a structural analog with a chloride counterion, shares similar applications but differs in solubility and reactivity. The hydrogen sulfate derivative’s larger, more polar anion enhances solubility in polar solvents like water and alcohols, broadening its utility in aqueous-phase reactions .

Diphenyleneiodonium (DPI)

Analytical and Computational Tools

Mass Molarity Calculations

A mass molarity calculator is essential for preparing precise solutions of diphenyliodonium hydrogen sulfate. Given its molecular weight (378.18 g/mol), researchers can determine the mass required to achieve specific molarities in solvents like 2-propanol or dimethyl sulfoxide (DMSO).

Future Directions and Research Gaps

Unexplored Applications

-

Antimicrobial Agents: Iodonium salts’ redox activity could be harnessed for targeting microbial pathogens.

-

Energy Storage: Potential use as electrolytes in redox flow batteries due to stable charge-carrier properties.

Data Limitations

-

Thermodynamic Properties: Melting point, solubility, and stability data under varying conditions are scarce.

-

In Vivo Toxicology: Effects on mammalian systems beyond cell cultures require thorough investigation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume